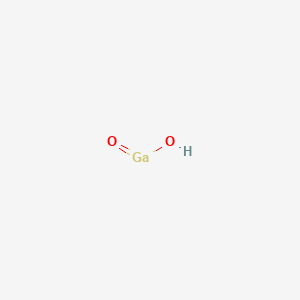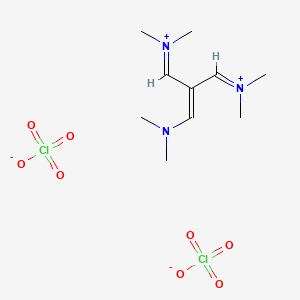
Gallium oxide hydroxide
Übersicht
Beschreibung
Gallium oxide hydroxide, with the chemical formula GaO(OH), is an inorganic compound that combines gallium, oxygen, and hydrogen It is a white, odorless solid that is insoluble in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gallium oxide hydroxide can be synthesized through several methods:
Neutralization of Gallium Salts: When an acidic or basic solution of a gallium salt is neutralized, this compound precipitates out. For example, adding ammonia to a solution of gallium nitrate results in the formation of this compound.
Thermal Decomposition: Heating gallium nitrate at temperatures between 200°C and 250°C can also produce this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by:
Hydrolysis of Gallium Compounds: This involves the controlled hydrolysis of gallium trichloride or gallium nitrate, followed by precipitation and filtration to obtain the compound.
Thermal Processes: Large-scale production may involve the thermal decomposition of gallium nitrate or other gallium salts under controlled conditions to ensure purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Gallium oxide hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide (Ga₂O₃).
Reduction: Under certain conditions, it can be reduced to elemental gallium.
Substitution: It can react with acids to form gallium salts and water.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at elevated temperatures can oxidize this compound.
Reducing Agents: Hydrogen gas or carbon monoxide can reduce it to gallium metal.
Major Products Formed:
Gallium Oxide (Ga₂O₃): Formed through oxidation.
Elemental Gallium: Produced via reduction.
Gallium Salts: Such as gallium chloride or gallium sulfate, formed through acid reactions.
Wissenschaftliche Forschungsanwendungen
Gallium oxide hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for synthesizing other gallium compounds.
Biology: Investigated for its potential use in biological imaging and as a component in biosensors.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Wirkmechanismus
The mechanism by which gallium oxide hydroxide exerts its effects involves:
Catalytic Activity: It can facilitate various chemical reactions by providing an active surface for reactants to interact.
Molecular Targets: In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with metabolic processes.
Pathways Involved: Its antimicrobial action may involve the generation of reactive oxygen species that damage cellular structures.
Vergleich Mit ähnlichen Verbindungen
Gallium oxide hydroxide can be compared with other similar compounds such as:
Gallium Oxide (Ga₂O₃): While both compounds contain gallium and oxygen, gallium oxide is more stable and has different applications, particularly in electronics and optoelectronics.
Gallium Hydroxide (Ga(OH)₃): This compound is similar but differs in its solubility and reactivity. Gallium hydroxide is more soluble in water and can be used in different chemical processes.
Aluminum Oxide Hydroxide (AlO(OH)): Similar in structure but with different chemical properties and applications, primarily used in the production of aluminum metal and as a catalyst.
This compound stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
hydroxy(oxo)gallane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.H2O.O/h;1H2;/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMMUTZCWZAVJS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Ga]=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaHO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014419 | |
| Record name | Gallium hydroxide oxide (Ga(OH)O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.730 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20665-52-5 | |
| Record name | Gallium hydroxide oxide (Ga(OH)O) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20665-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium hydroxide oxide (Ga(OH)O) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020665525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium hydroxide oxide (Ga(OH)O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium hydroxide oxide (Ga(OH)O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium hydroxide oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline](/img/structure/B3342366.png)
![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)


![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)





![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)



